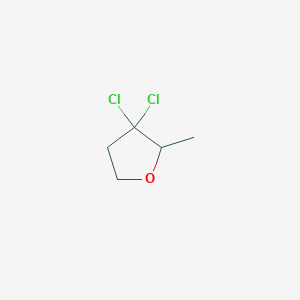

3,3-Dichloro-2-methyloxolane

Description

3,3-Dichloro-2-methyloxolane is a chlorinated derivative of 1,3-dioxolane, a five-membered heterocyclic ring containing two oxygen atoms. The compound features a methyl group at position 2 and two chlorine atoms at position 3 on the ring. Its molecular formula is C₅H₈Cl₂O₂, with a molar mass of 179.02 g/mol (calculated). The chlorine substituents confer distinct physicochemical properties, including increased polarity and reactivity compared to non-halogenated analogs.

Properties

CAS No. |

116986-79-9 |

|---|---|

Molecular Formula |

C5H8Cl2O |

Molecular Weight |

155.02 g/mol |

IUPAC Name |

3,3-dichloro-2-methyloxolane |

InChI |

InChI=1S/C5H8Cl2O/c1-4-5(6,7)2-3-8-4/h4H,2-3H2,1H3 |

InChI Key |

MOAUAANYLSFEHR-UHFFFAOYSA-N |

SMILES |

CC1C(CCO1)(Cl)Cl |

Canonical SMILES |

CC1C(CCO1)(Cl)Cl |

Synonyms |

Furan, 3,3-dichlorotetrahydro-2-methyl- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key parameters of 3,3-Dichloro-2-methyloxolane with related dioxolane derivatives:

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Boiling Point (°C, estimated) |

|---|---|---|---|---|---|

| 3,3-Dichloro-2-methyloxolane | Not available | C₅H₈Cl₂O₂ | 179.02 | 2-methyl, 3,3-dichloro | 160–180 (estimated) |

| 2-Methyl-1,3-dioxolane | 497-26-7 | C₄H₈O₂ | 88.11 | 2-methyl | 94–96 |

| 2-Ethyl-2-methyl-1,3-dioxolane | 126-39-6 | C₆H₁₂O₂ | 116.16 | 2-ethyl, 2-methyl | 135–137 |

| 2-[2-(2-Methoxyethoxy)ethoxy]-1,3-dioxolane | 74733-99-6 | C₈H₁₆O₅ | 192.21 | Ether side chain | >200 (estimated) |

Key Observations:

- Chlorine vs. Alkyl Substituents: The dichloro substitution in 3,3-Dichloro-2-methyloxolane increases its molar mass by ~90 g/mol compared to 2-Methyl-1,3-dioxolane. Chlorine’s electronegativity also enhances polarity, likely reducing solubility in nonpolar solvents .

- Steric Effects : Bulkier substituents (e.g., ethyl in 2-Ethyl-2-methyl-1,3-dioxolane) raise boiling points due to increased van der Waals interactions, but chlorine’s electron-withdrawing nature may further elevate boiling points in the dichloro derivative .

Toxicity and Regulatory Considerations

While explicit toxicity data for 3,3-Dichloro-2-methyloxolane are unavailable, chlorinated compounds generally exhibit higher toxicity. For instance, LD₅₀ values for related substances (e.g., methyl isothiocyanate) are documented in regulatory databases, underscoring the need for stringent handling protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.